molecular formula C18H17Cl3N2O4 B11982497 Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate

Cat. No.: B11982497
M. Wt: 431.7 g/mol
InChI Key: HYPFLPIGMFAJMS-UHFFFAOYSA-N
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Description

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trichloromethyl group, a methoxybenzoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-methoxybenzoyl chloride to form an intermediate product. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxybenzoyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloromethyl group enhances its reactivity, while the methoxybenzoyl group provides additional binding interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17Cl3N2O4

Molecular Weight

431.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]amino]benzoate

InChI

InChI=1S/C18H17Cl3N2O4/c1-26-12-9-7-11(8-10-12)15(24)23-17(18(19,20)21)22-14-6-4-3-5-13(14)16(25)27-2/h3-10,17,22H,1-2H3,(H,23,24)

InChI Key

HYPFLPIGMFAJMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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